Xyloccensin K
Description
Structure
2D Structure
Properties
CAS No. |
173693-50-0 |
|---|---|
Molecular Formula |
C27H34O8 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(2R,5S,6S,10S,11S,13R,16S)-6-(furan-3-yl)-10-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate |
InChI |
InChI=1S/C27H34O8/c1-23(2)17(10-18(28)32-5)25(4)16-6-8-24(3)21(14-7-9-33-13-14)34-19(29)12-27(24,31)26(16)11-15(20(25)30)22(23)35-26/h7,9,13,15-17,21-22,31H,6,8,10-12H2,1-5H3/t15-,16+,17-,21-,22?,24-,25?,26-,27-/m0/s1 |
InChI Key |
OQQDWKJSAQRSAX-HUQJEXLBSA-N |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C35CC(C1O5)C2=O)O)C6=COC=C6)C)C)CC(=O)OC)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]4([C@@]1(CC(=O)O[C@H]2C5=COC=C5)O)C[C@@H]6C(O4)C([C@@H](C3(C6=O)C)CC(=O)OC)(C)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4(C35CC(C1O5)C2=O)O)C6=COC=C6)C)C)CC(=O)OC)C |
Synonyms |
xyloccensin K |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution of Xyloccensin K
Botanical Sources and Geographic Distribution of Xylocarpus granatum and Related Species
The primary botanical source of Xyloccensin K is Xylocarpus granatum, a mangrove tree belonging to the Meliaceae family, commonly known as the cannonball mangrove. bioflux.com.roplantsjournal.com This species is a characteristic component of mangrove ecosystems and is typically found along tropical beaches and river banks affected by tides. bioflux.com.ro
The geographical distribution of Xylocarpus granatum spans the coastal areas of the Indian Ocean, South-East Asia, Australia, and East Africa. semanticscholar.org It is prominently found in countries like India, Bangladesh (in the Sundarbans), Vietnam, and China (Hainan). plantsjournal.comtjnpr.org While Xylocarpus granatum is the most cited source, this compound has also been reported in other species of the Meliaceae family, such as Carapa guianensis. scielo.br The genus Xylocarpus itself includes other species like X. moluccensis, X. mekongensis, and X. rumphii, which are also rich sources of various limonoids. researchgate.net
Different parts of the Xylocarpus granatum plant have been found to contain this compound, though it is most frequently isolated from the seeds and fruits. plantsjournal.comtjnpr.orgcapes.gov.br
Extraction Methodologies for this compound from Plant Matrix
The initial step in isolating this compound from its plant matrix involves solvent extraction. The choice of solvent and method can vary depending on the specific research objective and the plant part being processed. Common methodologies include maceration, where the plant material is soaked in a solvent for an extended period, and ultrasound-assisted extraction, which uses sonic waves to enhance solvent penetration.
For instance, dried and powdered fruits of X. granatum have been extracted using ultrasound-assisted equipment with methanol (B129727) at elevated temperatures. tjnpr.org In other studies, various plant parts, including seeds, roots, stems, and leaves, were extracted using a cold maceration method with ethanol (B145695) or 70% ethanol over several days. plantsjournal.comsemanticscholar.orgugm.ac.idresearchgate.net
Following the initial crude extraction, a process called solvent partitioning is often employed to separate compounds based on their polarity. The crude extract (e.g., a methanol or ethanol extract) is suspended in water and then successively partitioned with immiscible solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). tjnpr.org This step helps to fractionate the complex mixture, concentrating the limonoids like this compound into a specific fraction (typically the ethyl acetate fraction) for further purification. tjnpr.org
Table 1: Summary of Extraction Methods for this compound and Related Limonoids
| Plant Part | Extraction Method | Solvent(s) | Reference |
|---|---|---|---|
| Fruits | Ultrasound-Assisted Extraction | Methanol (MeOH) | tjnpr.org |
| Leaves | Cold Maceration | Ethanol | plantsjournal.com |
| Root, Stem, Leaf, Twig, Seed, Fruit | Maceration | 70% Ethanol | semanticscholar.orgugm.ac.id |
| Fruits (Crude MeOH Extract) | Solvent Partitioning | n-hexane, Ethyl Acetate | tjnpr.org |
Chromatographic Separation and Purification Techniques for this compound Isolation
Chromatography is an essential technique for the separation, purification, and identification of individual compounds from a complex mixture. ijprajournal.com The isolation of pure this compound from a crude plant extract or a fraction thereof relies heavily on various chromatographic methods. tjnpr.orgresearchgate.net The fundamental principle involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas) that moves through it. ijprajournal.com Components of the mixture separate based on their differential partitioning between the two phases. ijprajournal.com
For the purification of limonoids like this compound, column chromatography is a standard procedure. This can include:
Vacuum Liquid Chromatography (VLC): An efficient technique for the initial crude separation of natural product mixtures using a column under vacuum, which allows for faster separation. juniperpublishers.com
Simulated Moving Bed (SMB) Chromatography: A more advanced, continuous separation process that can be used for complex mixtures. mpg.de
Centrifugal Partition Chromatography (CPC): A form of liquid-liquid chromatography that uses centrifugal force to hold the stationary liquid phase while the mobile phase is passed through it, eliminating the need for a solid support like silica (B1680970). rotachrom.com
Following initial fractionation, further purification often involves techniques like preparative thin-layer chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC) to achieve high purity. juniperpublishers.com The final identification and structural elucidation of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography. tjnpr.orgcapes.gov.br
Table 2: Chromatographic Techniques in Phytochemical Isolation
| Technique | Principle | Application in Natural Product Isolation |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a solid adsorbent (e.g., silica gel) as a solvent flows through. | Standard method for fractionating crude extracts to isolate groups of compounds. juniperpublishers.com |
| Vacuum Liquid Chromatography (VLC) | A variation of column chromatography using vacuum to increase solvent flow rate, ideal for rapid, preparative-scale fractionation. juniperpublishers.com | Efficient for both crude and fine separations of complex mixtures. juniperpublishers.com |
| High-Performance Liquid Chromatography (HPLC) | Uses high pressure to pass the solvent through a column with smaller particle size, providing high resolution and speed. | Used for final purification and quantification of isolated compounds. ugm.ac.id |
| Centrifugal Partition Chromatography (CPC) | A liquid-liquid separation technique where a centrifugal field retains the liquid stationary phase, avoiding solid supports. rotachrom.com | Purification, isolation, and remediation of target compounds without irreversible absorption. rotachrom.com |
Co-occurrence of this compound with Other Limonoids and Phytochemicals
This compound is never found in isolation within its botanical sources. It co-occurs with a diverse array of other phytochemicals, particularly other limonoids, which is a characteristic feature of the Meliaceae family. scielo.br Studies on Xylocarpus granatum have revealed a rich chemical profile where this compound is accompanied by numerous structurally related compounds.
These co-occurring compounds include other xyloccensin-type limonoids as well as different classes of limonoids and other secondary metabolites. The specific phytochemical profile can vary depending on the plant part (seed, fruit, bark, leaves) and geographical origin. researchgate.netresearchgate.net For example, the seeds of X. granatum are a particularly rich source of various limonoids alongside this compound. bioflux.com.roresearchgate.netresearchgate.net The bark and leaves also contain a unique assortment of these compounds. researchgate.netplantsjournal.com
**Table 3: Phytochemicals Co-occurring with this compound in *Xylocarpus granatum***
| Compound Class | Specific Compounds | Plant Part | Reference |
|---|---|---|---|
| Limonoids | Xyloccensins A-J, L, M, N, O-S, V, W, Y | Seeds, Fruits, Bark | researchgate.netplantsjournal.comresearchgate.netmdpi.com |
| Gedunin | Wood, Fruits | plantsjournal.com | |
| Xylocarpin and its derivatives (e.g., Xylocarpin F) | Seeds, Fruits | plantsjournal.comtjnpr.org | |
| Hainangranatumin A, Xylogranatin C | Fruits | tjnpr.org | |
| Methyl Angolensate | Fruits, Seeds | scielo.brplantsjournal.com | |
| Mexicanolide (B239390) | Seeds | plantsjournal.com | |
| Granaxylocarpins A-E | Seeds | researchgate.net | |
| Krishnagranatins A-I | Seeds | researchgate.net | |
| Sundarbanxylogranins A-E | Seeds | researchgate.net | |
| 7-α-O-Ac-dihydronomilin | Seeds | plantsjournal.com | |
| Other Phytochemicals | Steroids (e.g., β-sitosterol) | Seeds, Bark | bioflux.com.roplantsjournal.com |
| Flavonoids, Tannins, Saponins | Leaves | plantsjournal.com | |
| Long-chain fatty acids and alcohols | Seeds | bioflux.com.rocapes.gov.br |
Compound Index
Structural Elucidation and Stereochemical Characterization of Xyloccensin K
Advanced Spectroscopic Techniques for Structure Determination
The precise structure of Xyloccensin K was pieced together through a combination of powerful analytical methods, each providing a unique part of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound. Both ¹H and ¹³C NMR data have been crucial in identifying the carbon skeleton and the placement of various functional groups. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H-¹H COSY, HSQC, HMBC, and NOESY, have been employed to establish the connectivity between protons and carbons. nih.gov For instance, correlations observed in the ¹H-¹H COSY spectrum revealed connectivities between specific protons, such as H-23 (δH 7.56) and H-22 (δH 6.49), and between H-3 (δH 4.23) and H-2 (δH 2.98). tjnpr.org The HMBC spectrum has been instrumental in confirming the placement of ester groups and other substituents by showing long-range correlations between protons and carbons. nih.govtjnpr.org
Initial reports on the NMR data of this compound contained some ambiguities, which were later clarified through more detailed spectroscopic analyses, leading to a complete and accurate assignment of all ¹H and ¹³C NMR signals. nih.govscielo.br
Interactive ¹H NMR Data Table for this compound (500 MHz, CDCl₃)
| Proton (H) | Chemical Shift (δH, ppm) | Multiplicity | J-coupling (Hz) |
| H-23 | 7.56 | brs | |
| H-21 | 7.45 | brs | |
| H-22 | 6.49 | brs | |
| H-17 | 6.28 | s | |
| H-3 | 4.23 | d | 5.5 |
| H-5 | 3.08 | ||
| H-2 | 2.98 | ||
| H-30a | 2.52 | ||
| H₂-6 | 2.25, 2.14 |
Data sourced from reference tjnpr.org.
Interactive ¹³C NMR Data Table for this compound
A detailed ¹³C NMR spectrum is essential for identifying all carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H NMR spectrum.
| Carbon (C) | Chemical Shift (δC, ppm) |
| C-1 | |
| C-2 | |
| C-3 | |
| ... | ... |
Mass Spectrometry (MS) Data Interpretation for this compound
Mass spectrometry has been vital in determining the molecular formula of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) has been a commonly used technique. tjnpr.org
The ESI-MS spectrum of this compound typically shows a quasimolecular ion peak at m/z 485.4 [M-H]⁻. tjnpr.org This data, in conjunction with NMR analysis, confirmed the molecular formula as C₂₇H₃₄O₈, which corresponds to 11 degrees of unsaturation. tjnpr.org High-resolution mass spectrometry (HR-ESIMS) provides even greater accuracy in determining the elemental composition. mdpi.com The mass-to-charge ratio measured by the mass spectrometer is a critical piece of information for identifying the amino acid sequences of peptides and their relative abundances. cuni.cz
X-ray Crystallography for Absolute Configuration of this compound
While spectroscopic methods provide information about the connectivity and relative stereochemistry, X-ray crystallography is the definitive technique for determining the absolute configuration of a molecule. capes.gov.br For this compound, single-crystal X-ray diffraction analysis has been instrumental in confirming its three-dimensional structure. capes.gov.brresearchgate.net
The crystal structure revealed that this compound possesses an orthorhombic crystal system with the space group P2₁2₁2₁. The analysis confirmed the presence of unique structural features, such as the ether linkage between C-3 and C-8, and established the absolute stereochemistry of all chiral centers. capes.gov.brresearchgate.net This technique has also been crucial in confirming the structure of derivatives like 14-deoxythis compound.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. This analytical technique relies on the absorption of infrared light which causes vibrational transitions in the covalent bonds of the molecule. nih.gov
Key expected absorptions would include:
Hydroxyl (-OH) group: A broad band in the region of 3200-3600 cm⁻¹.
Carbonyl (C=O) groups: Strong absorptions in the range of 1700-1750 cm⁻¹ for the ester and lactone functionalities.
C-O stretching: Bands in the 1000-1300 cm⁻¹ region, indicative of the ether and ester linkages.
Furan (B31954) ring: Characteristic absorptions for the C-H and C=C bonds of the furan moiety.
While specific IR data for this compound is not detailed in the provided search results, its application is a standard procedure in the structural elucidation of natural products.
Unique Structural Features of this compound (e.g., Tetrahydrofuran (B95107) Subunit, Epoxy Bridges)
This compound is classified as a mexicanolide-type limonoid and is distinguished by several unique structural motifs. semanticscholar.orgcore.ac.uk A key feature is the presence of a 3β,8β-epoxy bridge, which forms a tetrahydrofuran subunit. nih.govresearchgate.netresearchgate.net This ether linkage between the C-3 and C-8 positions is a significant characteristic that sets it apart from many other limonoids. capes.gov.br
Comparative Structural Analysis of this compound with Analogous Limonoids
This compound shares a basic mexicanolide (B239390) skeleton with a number of other limonoids isolated from plants of the Meliaceae family, such as those from the genus Xylocarpus and Chisocheton. mdpi.comcore.ac.uk
Compared to other xyloccensins, like xyloccensins L, O, and P, which can have more complex bridged and orthoester structures, this compound has a relatively more common, yet still intricate, mexicanolide framework. researchgate.netnih.gov For example, Xyloccensin L possesses a rare C1-O-C29 oxygen bridge, creating a highly oxidized heptacyclic structure, which is a significant deviation from the structure of this compound. nih.govmdpi.com
The structural analysis of this compound and its comparison with analogues like 6-acetoxycedrodorin and xyloccensin W, which were isolated alongside it, have been crucial for understanding the structural diversity of limonoids. nih.gov The study of these related compounds helps in building a broader understanding of the biosynthetic pathways and the chemical diversity within this class of natural products. mdpi.com
Chemical Synthesis and Semisynthesis of Xyloccensin K and Its Derivatives
Total Synthesis Approaches for Xyloccensin K
To date, a complete total synthesis of this compound has not been reported in the scientific literature. The intricate molecular architecture of this compound and related limonoids poses significant hurdles for synthetic chemists. These challenges include the construction of the highly oxygenated and rearranged tetranortriterpenoid core, the stereoselective formation of multiple chiral centers, and the installation of the characteristic furan (B31954) ring and other sensitive functional groups. researchgate.net
The chemical synthesis of limonoids is generally rare due to their structural complexity. researchgate.net However, the field has seen landmark achievements, such as the total synthesis of azadirachtin, which demonstrates that even the most complex natural products can be conquered by modern synthetic methods. researchgate.net For limonoids structurally related to this compound, such as the phragmalin-type limonoids Xyloccensin O and P, efforts have been directed toward the synthesis of their core frameworks. Researchers have successfully developed an efficient synthesis of the octahydro-1H-2,4-methanoindene core, a key structural feature of these molecules. nih.gov This was achieved through a strategy involving a Diels-Alder reaction to construct a key hydrindanone derivative, highlighting the sophisticated approaches required to build these complex carbon skeletons. nih.gov Such foundational work is crucial for developing future strategies that may eventually lead to the total synthesis of this compound.
Semisynthetic Modifications of this compound Core Structure
Given the difficulty of total synthesis, researchers have turned to semisynthesis, using naturally isolated this compound as a starting material for chemical modifications. This approach allows for the exploration of structure-activity relationships and the production of derivatives that may have altered or enhanced biological properties.
A notable example of semisynthetic modification is the deoxygenation of the this compound core. This compound possesses a tertiary alcohol group at the C-14 position. This functional group can be removed through a free-radical deoxygenation process to yield 14-Deoxythis compound. nih.gov This transformation directly alters the core structure of the molecule by removing a key oxygen-containing functional group, providing a valuable analog for biological testing and structural analysis.
Derivatization Strategies for Enhancing Bioactivity or Modulating Specific Molecular Interactions
Derivatization is a key strategy for refining the biological activity of a natural product. By adding or modifying functional groups, chemists can alter a molecule's solubility, stability, and interactions with biological targets. For other complex limonoids, such as granatumin L, structural modifications via hydrolysis, esterification, and oximization have been employed to create a library of derivatives for antiviral testing. researchgate.net
In the context of this compound, derivatization has been explored to understand its biological mechanisms. Studies on its anti-aging properties have utilized the compound to investigate its role as a direct scavenger of reactive oxygen species (ROS). While specific, extensive derivatization campaigns on this compound are not widely reported, the principle is well-established within the limonoid class. The goal of such derivatization would be to improve its pharmacological profile or to create molecular probes to identify its specific cellular targets.
Synthesis of Structural Analogs (e.g., 14-Deoxythis compound)
The synthesis of structural analogs is crucial for understanding which parts of a molecule are essential for its activity. The most prominent synthesized structural analog of this compound is 14-Deoxythis compound. nih.goviucr.org
This analog is prepared by a semisynthetic route starting from this compound, which is isolated from natural sources like the seeds of Xylocarpus granatum. researchgate.net The synthesis involves a targeted chemical reaction to remove the hydroxyl group at the C-14 position. The resulting compound, 14-Deoxythis compound, retains the core polycyclic structure but lacks the C-14 tertiary alcohol. This analog has also been isolated as a natural product from Chisocheton ceramicus, and its structure was confirmed by spectroscopic methods and comparison with the synthetically prepared material. nih.gov
Table 1: Semisynthesis of 14-Deoxythis compound
| Starting Material | Product | Type of Reaction | Key Structural Change | Reference |
|---|
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 14-Deoxythis compound | |
| Azadirachtin | |
| Granatumin L | |
| This compound | |
| Xyloccensin O |
Biosynthetic Pathways and Precursor Studies of Xyloccensin K
Proposed Biosynthetic Routes to Limonoids in Xylocarpus Species
The journey to creating limonoids in Xylocarpus species begins with the universal isoprene (B109036) units, which are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net These five-carbon building blocks are sequentially condensed to form a 30-carbon triterpene scaffold. This linear precursor undergoes cyclization, catalyzed by enzymes known as oxidosqualene cyclases, to form a protolimonoid skeleton. researchgate.net
Based on the stereochemistry of limonoids found in Meliaceae plants, Tirucalla-7,24-dien-3β-ol has been identified as a key biogenetic precursor. researchgate.net From this initial protolimonoid, a cascade of scaffold rearrangements, oxidative modifications, and the loss of four carbon atoms from the side chain leads to the formation of the characteristic furan (B31954) ring and the basic limonoid structure. scielo.brresearchgate.net
The genus Xylocarpus is noted for producing a remarkable diversity of limonoid skeletons, including mexicanolides, phragmalins, and khayanolides, suggesting a highly flexible and branched biosynthetic network. mdpi.comscilit.com The co-isolation of various limonoid types has led to the proposal of a convergent biosynthetic strategy within these mangroves. acs.orgnih.gov For instance, a plausible biogenetic link between mexicanolide-type limonoids and the more complex phragmalin derivatives has been proposed, potentially involving a photo-initiated Norrish type II reaction to form the distinctive bridged framework of phragmalins. nih.gov Xyloccensin K itself is a mexicanolide-type limonoid, characterized by a 3,8-epoxy bridge. mdpi.com
Enzymatic Steps and Intermediates in this compound Formation
While the specific enzymatic machinery dedicated to this compound has not been fully elucidated, precursor studies and the isolation of related compounds provide significant clues. The biosynthesis proceeds from the basic limonoid skeleton through a series of oxidative reactions, including hydroxylations, epoxidations, and rearrangements, which are typically catalyzed by a suite of tailoring enzymes.
The structure of this compound features a distinctive ether linkage between C-3 and C-8 and a tetrahydrofuryl sub-unit, which are formed through specific enzymatic cyclization and oxidation steps. iucr.org Studies of related compounds from Xylocarpus granatum suggest potential intermediates. For example, 3-deacetyl xyloccensin N is suspected to be a biosynthetic intermediate of 3-deacetyl xyloccensin M, a pair of isomers that differ from this compound primarily in their substitution patterns. mdpi.com The conversion between such closely related structures would likely involve acetyltransferase enzymes.
Furthermore, the formation of the core mexicanolide (B239390) skeleton of this compound involves significant oxidative modification of the precursor. The proposed pathway from a mexicanolide to a phragmalin suggests that compounds like this compound could be key intermediates that can be further modified by the plant's enzymatic repertoire. nih.gov
Genetic and Molecular Aspects of this compound Biosynthesis
The genetic foundation for this compound production lies in the genes encoding the enzymes of the MVA and MEP pathways, which supply the necessary precursors. researchgate.net Of critical importance are the oxidosqualene cyclase (OSC) genes. Recent advances in genome mining and analysis of transcriptome resources from limonoid-producing plants have led to the identification of an OSC responsible for producing Tirucalla-7,24-dien-3β-ol, the key precursor for the entire class. chemrxiv.org
Following the formation of the initial skeleton, a large number of tailoring enzymes are required to create the vast structural diversity of limonoids observed in Xylocarpus. These enzymes, responsible for the specific oxidation, acylation, and rearrangement steps that lead to this compound, are believed to be primarily from large gene families such as Cytochrome P450 monooxygenases (P450s) and acetyltransferases. The expression of these genes is likely tightly regulated, allowing the plant to control the production of specific limonoids.
Studies using yeast as a model organism have investigated the cellular response to this compound, noting that the compound may induce cellular antioxidative mechanisms. semanticscholar.org While this relates to the compound's activity rather than its biosynthesis, such studies highlight the complex interaction between the compound and cellular genetic machinery. For instance, analysis of the transcriptional factors sty1 and pap1, key regulators of oxidative stress response in yeast, suggested that this compound's antioxidant effect might occur via direct ROS scavenging rather than by modulating the expression of these specific genes. semanticscholar.orgresearchgate.net
Influence of Environmental Factors on this compound Production
Mangrove species of the genus Xylocarpus thrive in intertidal zones, a harsh habitat characterized by high and fluctuating salinity, waterlogged soil, and high UV radiation. semanticscholar.orgjeeng.net These stressful environmental conditions are known to be significant drivers for the production of a diverse array of unique secondary metabolites, including limonoids, as a chemical defense and survival strategy. semanticscholar.orgbioflux.com.ro
The production of phytochemicals in mangroves is often a direct response to environmental stimuli. Factors such as salinity, pH, nutrient availability, light intensity, and water temperature can influence the growth and metabolic activity of the plant. jeeng.net While specific studies quantifying the direct correlation between these abiotic factors and the production levels of this compound are limited, it is well-established that environmental stress enhances the synthesis of secondary metabolites in plants. bioflux.com.ro Therefore, it is highly probable that the concentration of this compound in Xylocarpus plants is not static but varies in response to the specific environmental pressures faced by an individual plant.
In Vitro and in Silico Investigations into Xyloccensin K S Biological Activities
Antioxidant Mechanisms of Xyloccensin K
The ability of a compound to counteract oxidative stress is a key area of investigation. Studies on this compound have explored its antioxidant capacity through various experimental approaches.
To understand if this compound influences cellular defense pathways, studies have examined its effect on specific transcriptional factors involved in the oxidative stress response in yeast. semanticscholar.org The focus has been on the Sty1 and Pap1 genes, which are crucial for regulating the expression of antioxidant enzymes and promoting cell survival under stress. semanticscholar.orgunibo.it Research showed that treatment with this compound did not upregulate the expression of either the sty1 or pap1 gene in S. pombe cells under oxidative stress conditions. semanticscholar.orgresearchgate.netresearchgate.net This finding suggests that the antioxidant activity of this compound is likely independent of the Sty1/Pap1 signaling pathway and points towards a more direct antioxidant mechanism, such as direct radical scavenging. researchgate.netresearchgate.net
Standard in vitro biochemical assays are commonly used to determine the direct radical-scavenging ability of compounds. The antioxidant potential of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tjnpr.orgtjnpr.org One study reported that this compound, along with other isolated limonoids, showed no remarkable antioxidant activity in these tests. tjnpr.orgresearchgate.net However, another report from a related study quantified its activity, providing specific IC₅₀ values. tjnpr.org The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the radicals. For context, a related compound, Xyloccensin-I, has been shown to have much more potent activity in these assays, with IC₅₀ values of 0.041 mg/mL for DPPH and 0.039 mg/mL for ABTS. researchgate.net
In Vitro Radical Scavenging Activity of this compound
| Assay | IC₅₀ Value (mg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 6.59 ± 0.69 | tjnpr.org |
| ABTS Radical Scavenging | 120.34 ± 1.34 | tjnpr.org |
Modulation of Cellular Antioxidative Pathways
Anti-inflammatory Molecular Interactions of this compound
Beyond its antioxidant properties, this compound has been investigated for its potential to modulate inflammatory pathways. These studies involve cell-based assays and computational docking to predict molecular interactions.
Overproduction of nitric oxide (NO) by immune cells like macrophages is a hallmark of inflammation. nih.gov The ability of this compound to inhibit NO production has been tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. tjnpr.org Research demonstrates that this compound exerts a moderate inhibitory effect on NO production in this model. tjnpr.orgresearchgate.net Its potency was compared to dexamethasone, a standard anti-inflammatory agent used as a positive control in the assay. tjnpr.org
Inhibition of Nitric Oxide (NO) Production by this compound in RAW 264.7 Macrophages
| Compound | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|
| This compound | 12.71 ± 0.71 | tjnpr.org |
| Dexamethasone (Positive Control) | 5.41 ± 0.46 | tjnpr.org |
To explore the potential molecular mechanisms behind its anti-inflammatory activity, in silico molecular docking studies have been performed. tjnpr.orgresearchgate.net These computational simulations predict the binding affinity and interaction patterns of this compound with key pro-inflammatory protein targets, such as Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). tjnpr.orgresearchgate.net The docking results, presented as binding affinity (ΔG) in kcal/mol, indicate the stability of the compound-protein interaction, with more negative values suggesting a stronger affinity. tjnpr.org
For the enzyme COX-2, this compound was found to form two hydrogen bonds with the amino acid residues Phe580 and His356. tjnpr.org The binding affinities of this compound were compared against known inhibitors for each target protein. tjnpr.orgresearchgate.net
In Silico Molecular Docking of this compound with Inflammatory Targets
| Target Protein | Compound | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| TNF-α | This compound | -8.178 | tjnpr.orgresearchgate.nettjnpr.org |
| SPD304 (Control) | -8.710 | tjnpr.org | |
| COX-2 | This compound | -7.014 | tjnpr.orgresearchgate.nettjnpr.org |
| Rofecoxib (Control) | -9.338 | tjnpr.org |
Potential Modulation of Inflammatory Cytokine Expression
This compound, a limonoid isolated from the fruits of Xylocarpus granatum, has demonstrated significant anti-inflammatory properties. tjnpr.org In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound exhibited notable inhibitory activity. tjnpr.org The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory diseases. nih.govemjreviews.comabcam.com Compounds that can modulate the expression of these cytokines are of significant interest for therapeutic development. nih.govabcam.com While direct studies on this compound's specific effects on a wide array of individual cytokine expressions are still emerging, its inhibitory action in LPS-stimulated macrophages suggests a potential to downregulate pro-inflammatory mediators. tjnpr.orgresearchgate.net The mechanism often involves the inhibition of signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a critical regulator of inflammatory gene expression. nih.govresearchgate.net
| Compound | Assay | Model | IC50 (µg/mL) | Positive Control (Dexamethasone) IC50 (µg/mL) |
|---|---|---|---|---|
| Hainangranatumin A | LPS-induced Nitric Oxide Production | RAW 264.7 Macrophages | 7.36 ± 0.23 | 5.41 ± 0.46 |
| Xylogranatin C | 9.81 ± 0.55 | |||
| Xylocarpin F | 12.71 ± 0.71 | |||
| This compound | 8.72 ± 0.39 |
Anticancer Research on this compound in Cellular Models
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
This compound has been the subject of investigation for its potential anticancer activities. As a limonoid, it belongs to a class of compounds known for their cytotoxic effects against various cancer cell lines. researchgate.netnih.govresearchgate.net Studies on limonoids isolated from Xylocarpus species have shown promising results. For instance, other limonoids from Xylocarpus granatum have demonstrated cytotoxic activity against cell lines such as the P-388 murine leukemia line and A-549 human lung adenocarcinoma cells. researchgate.netwindows.net While specific data on the IC50 values of this compound against a broad spectrum of cancer cell lines is still being compiled in the scientific literature, related compounds from the same source have shown potent effects. researchgate.netresearchgate.netwindows.net For example, granaxylocarpins A and B showed weak cytotoxic effects against the P-388 murine leukemia cell lines with IC50 values of 9.3 and 4.9 µM, respectively, but were inactive against the A-549 cell line. windows.net The evaluation of a crude plant extract is generally considered to have significant in vitro cytotoxic activity if the IC50 value is less than 20 µg/mL after 48 and 72 hours of treatment. nih.gov
Induction of Apoptosis or Cell Cycle Arrest Mechanisms in Cancer Cells
A crucial aspect of anticancer drug discovery is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. nih.govaging-us.com Research on compounds structurally related to this compound suggests that the induction of apoptosis is a likely mechanism of action. nih.govnih.gov For instance, a novel xylocydine-derived compound, JRS-15, was found to induce apoptosis in various cancer cell lines by arresting the cell cycle at the G1/S phase and triggering the mitochondrial pathway of apoptosis. nih.gov This involves the depolarization of the mitochondrial membrane potential and the subsequent release of cytochrome c. nih.gov Furthermore, studies on other natural compounds have shown that they can induce apoptosis by affecting the expression of key regulatory proteins. nih.govfrontiersin.org For example, some homeopathic drugs have been shown to increase the expression of the pro-apoptotic gene p53 and decrease the anti-apoptotic gene Bcl2. nih.gov Although direct evidence for this compound is still under investigation, the known activities of similar limonoids and other natural products strongly suggest that it may also exert its anticancer effects through the induction of apoptosis or cell cycle arrest. scispace.comresearchgate.net
Molecular Mechanisms of Action in Oncological Pathways
The anticancer effects of natural compounds are often attributed to their interaction with specific molecular pathways that are dysregulated in cancer. nutricion.orgfrontiersin.orgresearchgate.net The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in various cancers, including colorectal cancer. frontiersin.orgnih.gov A recent in silico study highlighted deacetylgedunin, a compound from Xylocarpus granatum, as a promising inhibitor of AKT1, a key protein in this pathway. nih.gov This suggests that compounds from this plant, potentially including this compound, may exert their therapeutic effects by modulating the PI3K/AKT pathway. nih.gov Other oncogenic pathways frequently implicated in cancer progression include those involving transcription factors like NF-κB, which plays a role in inflammation and cell survival. researchgate.net The ability of some limonoids to inhibit the NF-κB pathway provides another potential mechanism for their anticancer activity. researchgate.net Further research is needed to elucidate the precise molecular targets of this compound within these and other oncological pathways.
Antimicrobial Activities of this compound
Antibacterial Efficacy Against Pathogenic Strains (e.g., Aeromonas hydrophila, Staphylococcus aureus, Pseudomonas aeruginosa)
Extracts from Xylocarpus granatum, the source of this compound, have been shown to possess antibacterial properties. bioflux.com.roresearchgate.net Studies have demonstrated that leaf extracts of X. granatum can inhibit the growth of pathogenic bacteria including Aeromonas hydrophila, Staphylococcus aureus, and Pseudomonas aeruginosa. bioflux.com.ro The inhibition against A. hydrophila and S. aureus was classified as weak to moderate, while a more pronounced, moderate inhibition was observed against P. aeruginosa. bioflux.com.ro
Aeromonas hydrophila is a significant pathogen in aquatic environments and can cause diseases in fish. brieflands.commdpi.comresearchgate.net Staphylococcus aureus is a major human pathogen responsible for a range of infections, with antibiotic-resistant strains posing a significant public health threat. nih.govnih.gov Pseudomonas aeruginosa is an opportunistic pathogen known for its intrinsic resistance to many antibiotics and its ability to form biofilms, making infections difficult to treat. frontiersin.orgmdpi.comnih.govbiomedpharmajournal.org
While these studies highlight the potential of X. granatum extracts, research specifically isolating and testing the antibacterial efficacy of pure this compound against these strains is necessary to determine its direct contribution to the observed antimicrobial activity. The antibacterial action of plant extracts is often attributed to a mixture of bioactive compounds, including alkaloids, flavonoids, tannins, and steroids, in addition to limonoids like this compound. bioflux.com.roresearchgate.nethilarispublisher.com
| Bacterial Strain | Inhibition Zone Diameter (mm) | Inhibition Category |
|---|---|---|
| Aeromonas hydrophila | 0.6 - 2.2 | Weak |
| Staphylococcus aureus | 0.78 - 2.23 | Weak |
| Pseudomonas aeruginosa | 4.15 - 8.7 | Moderate |
Mechanisms of Action against Microbial Cell Structures or Processes (e.g., Cell Wall Synthesis Inhibition)
Extracts from the plant Xylocarpus granatum, the natural source of this compound, have demonstrated general antimicrobial properties. bioflux.com.roresearchgate.net These extracts contain a variety of bioactive compounds, including tannins, flavonoids, and steroids. bioflux.com.roresearchgate.net The mechanisms of these other compounds have been studied; for instance, tannins can target the polypeptide wall of bacterial cells, leading to lysis, while steroids can interfere with lipid membranes, causing leakage in bacterial liposomes. bioflux.com.ro Alkaloids, another class of compounds found in the plant, can disrupt peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov
However, while this compound has been identified as a key limonoid constituent of X. granatum, specific studies detailing its direct mechanism of action against microbial cell structures, such as cell wall synthesis inhibition, are not extensively documented in the available scientific literature. bioflux.com.roresearchgate.net Research has focused more on the general antimicrobial effects of the crude extracts, attributing the activity to a mixture of its chemical constituents. researchgate.net Therefore, the precise role and mechanism of pure this compound in inhibiting bacterial cell structures or processes remain an area requiring further investigation.
Antifungal and Antiviral Potential
The limonoid class of compounds, to which this compound belongs, is known for a wide range of biological activities, including antifungal and antiviral effects. researchgate.netcore.ac.uk Research on extracts from the Xylocarpus genus has identified various compounds with such potential. For example, a lactone isolated from the leaves of X. granatum showed a 67.4% inhibition rate against wheat powdery mildew. nih.gov In the realm of antiviral research, other limonoids from Xylocarpus species, such as thaixylomolins I, K, and M, have exhibited moderate activity against the pandemic influenza A virus (H1N1). researchgate.net Furthermore, derivatives of the limonoid granatumin L have shown inhibitory activity against both HIV-1 and influenza A virus (IAV). researchgate.net
Despite the promising bioactivity of related compounds from the same plant, specific data on the direct antifungal or antiviral potential of this compound itself is limited. While broad reviews mention the antimicrobial and antiviral activities of the Xylocarpus granatum plant and its constituent limonoids, dedicated studies to isolate and evaluate the specific efficacy of this compound against fungal and viral pathogens have not been prominently reported. core.ac.uknih.gov
Cellular Anti-aging Mechanisms Investigated for this compound
Impact on Cellular Longevity in Model Organisms (e.g., Schizosaccharomyces pombe yeast)
The potential of this compound to extend lifespan has been investigated at a cellular level using the fission yeast Schizosaccharomyces pombe as a model organism for eukaryotic aging. semanticscholar.orgugm.ac.idresearchgate.net In chronological lifespan assays, which measure the duration a non-dividing cell can survive, this compound demonstrated a positive effect. semanticscholar.orgnih.gov Studies showed that the administration of this compound at a concentration of 25 µg/mL was effective in prolonging the lifespan of S. pombe cells during the stationary phase, as observed on the 7th and 11th days of incubation. semanticscholar.org This anti-aging activity was identified as optimal at this lower concentration compared to higher doses tested. semanticscholar.orgresearchgate.net
Table 1: Effect of this compound on the Chronological Lifespan of S. pombe
This table summarizes the findings on the viability of S. pombe cells when treated with different concentrations of this compound over time. Data is based on spot test observations from the referenced study. semanticscholar.org
| Concentration (µg/mL) | Incubation Day | Observed Effect on Cell Viability |
| 25 | 7 | Increased survival compared to control |
| 25 | 11 | Increased survival compared to control (Optimal effect) |
| 50 | 7 & 11 | Less effective than 25 µg/mL |
| 100 | 7 & 11 | Less effective than 25 µg/mL |
Effects on Mitochondrial Activity and Oxidative Stress Tolerance
Mitochondrial dysfunction and oxidative stress are considered key drivers of the aging process. semanticscholar.orgugm.ac.id Research on this compound using the S. pombe model indicates that it can positively influence these cellular mechanisms. semanticscholar.org The administration of this compound was found to promote an oxidative stress tolerance phenotype; the yeast cells treated with the compound showed an enhanced ability to survive when exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent. semanticscholar.orgugm.ac.id
Furthermore, investigations into mitochondrial function revealed that this compound treatment led to an increase in mitochondrial activity. semanticscholar.orgresearchgate.net This was observed via fluorescence microscopy, where a stronger fluorescence intensity in treated cells correlated with a higher mitochondrial membrane potential, a key indicator of mitochondrial health and function. semanticscholar.org This suggests that this compound may mediate its anti-aging effects in part by maintaining mitochondrial integrity and enhancing the cell's capacity to handle oxidative insults. semanticscholar.org
Table 2: Effect of this compound on S. pombe Viability under Oxidative Stress
This table outlines the observed survival of S. pombe cells pre-treated with this compound and then exposed to various concentrations of H₂O₂. Data is based on findings from the referenced study. semanticscholar.org
| This compound Pre-treatment | H₂O₂ Concentration | Outcome |
| 25 µg/mL | 1 mM | Promoted yeast survival rate |
| 25 µg/mL | 2 mM | Promoted yeast survival rate |
| 25 µg/mL | 3 mM | Promoted yeast survival rate |
Investigations into Transcriptional Factor Modulation (e.g., sty1, pap1)
To delve deeper into the molecular pathways behind its protective effects, this compound was analyzed for its ability to modulate key transcriptional factors involved in the oxidative stress response in S. pombe. semanticscholar.org The primary targets of this investigation were the Sty1 (a stress-activated MAP kinase) and Pap1 (a transcription factor), which are central to activating a suite of antioxidant genes in response to oxidative stress. semanticscholar.orgresearchgate.netnih.gov
Interestingly, the study found that treating the yeast cells with this compound did not lead to an increased expression of the sty1 and pap1 genes, even under conditions that would normally induce them. semanticscholar.orgugm.ac.idresearchgate.net This pivotal finding suggests that the anti-aging and protective effects of this compound are likely independent of the main Sty1-Pap1 signaling pathway. semanticscholar.org Based on this, researchers have hypothesized that this compound may function as a direct scavenger of reactive oxygen species (ROS), thereby preventing the initial oxidative damage that would trigger the Sty1- and Pap1-mediated stress response. semanticscholar.orgugm.ac.idresearchgate.net However, another study that investigated the antioxidant properties of isolated this compound using DPPH and ABTS chemical assays reported no remarkable antioxidant activity, indicating that further research is needed to fully elucidate its precise mechanism. researchgate.net
Structure Activity Relationship Sar Studies of Xyloccensin K and Its Analogs
Identification of Key Pharmacophores within the Xyloccensin K Structure
A pharmacophore represents the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target and elicit a response. For this compound and related limonoids, several key pharmacophoric features have been identified as crucial for their bioactivity.
Limonoids are a class of highly oxygenated tetranortriterpenoids, and their complex structures provide a foundation for a wide range of biological activities. nih.govchemrxiv.org The general limonoid skeleton, a 4,4,8-trimethyl-17-furanyl steroid framework, is the foundational pharmacophore. mdpi.com Specific features that are considered important include:
The Furan (B31954) Ring: The β-substituted furan ring attached at C-17 is a hallmark of most limonoids and is widely considered essential for many of their biological activities, including insecticidal and anticancer effects. mdpi.comarocjournal.com
The Epoxide Bridge: this compound is a mexicanolide-type limonoid distinguished by a 3β,8β-epoxy bridge, forming a tetrahydrofuran (B95107) subunit. nih.govwikipedia.org This structural feature is relatively rare and is considered a key pharmacophore that significantly influences the molecule's conformation and biological properties.
The δ-Lactone Ring (D-ring): The presence of a δ-lactone in ring D is a common feature in many bioactive limonoids, contributing to their reactivity and interaction with biological targets. mdpi.com
Oxygenated Functional Groups: The high degree of oxygenation across the tetracyclic core, including hydroxyls, acetoxy groups, and ketones, creates a specific pattern of hydrogen bond donors and acceptors that dictates the molecule's interaction with protein targets. ga-online.org
These features collectively define the pharmacophoric profile of this compound, guiding its interaction with cellular machinery to produce its observed biological effects, such as anti-aging and antioxidant activities. nih.gov
Impact of Specific Functional Groups on Observed Biological Activities
The diverse biological activities observed across the Xyloccensin series are directly linked to the presence, absence, and orientation of specific functional groups on the core limonoid scaffold.
Orthoester Group: Phragmalin-type limonoids, such as Xyloccensins O and P, possess a characteristic orthoester functionality. nih.gov Xyloccensin S, another orthoester-containing analog, has shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type II diabetes and obesity. researchgate.net This suggests that the orthoester group is a key determinant for this specific enzyme inhibition. The location of the orthoester, such as the 8,9,30-type found in many Xyloccensins from the stem bark, may also play a role in chemical defense mechanisms like antifeedant activity. nih.govresearchgate.net
Acetoxy Groups: The presence and position of acetoxy groups significantly modulate bioactivity. For instance, Xyloccensin P is the 2-acetoxy derivative of Xyloccensin O. nih.gov Studies have shown that both Xyloccensin P and Q exhibit potent antifeedant activity, while analogs like O, R, S, T, U, and V show weaker effects. This highlights that acetylation at specific positions, such as C-2, can dramatically enhance certain biological activities.
Hydroxyl Groups: The location of hydroxyl groups is critical. In a study on related pentacyclic triterpenes, the presence of a hydroxyl group at specific positions was found to be beneficial for certain enzyme inhibitions, while its presence at other positions suppressed activity. nih.gov For this compound, the C-14 hydroxyl group is a notable feature. Its removal, as in the analog 14-deoxythis compound, results in a structurally distinct compound, indicating the hydroxyl's role in defining the molecule's chemical properties and potential interactions. nih.govwikipedia.org
Epoxide Functionality: The 3,8-epoxy bridge in this compound and the 8,30-epoxy ring in Xyloccensin L are significant functional groups. wikipedia.org Such linkages create a more rigid and complex three-dimensional structure, which can enhance binding affinity to specific targets.
The data below summarizes the impact of key functional group variations on the biological activities of selected Xyloccensin analogs.
| Compound | Key Functional Group Differences | Observed Biological Activity |
| This compound | 3β,8β-epoxy bridge | Anti-aging, Antioxidant nih.gov |
| 14-deoxythis compound | Lacks C-14 hydroxyl group | Structurally distinct analog wikipedia.org |
| Xyloccensin O | 8,9,30-phragmalin orthoester | Weak antifeedant activity |
| Xyloccensin P | 2-acetoxy derivative of Xyloccensin O | Potent antifeedant activity |
| Xyloccensin S | 8,9,30-phragmalin orthoester | PTP1B inhibitory activity researchgate.net |
| Xyloccensin I | - | Antidiabetic, Antioxidant |
Correlation Between Stereochemistry and Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms and functional groups, is paramount in determining the biological potency of complex natural products like this compound. The precise spatial orientation of substituents dictates how the molecule fits into and interacts with chiral biological targets such as enzymes and receptors.
For example, the relative configuration of Xyloccensin L was confirmed by X-ray crystallography, which established the specific stereochemistry of its multiple chiral centers and the cage-like conformation of the molecule. Similarly, the stereochemistry of Xyloccensin O was determined through X-ray analysis, revealing a "basket-like" shape with all ring fusions being cis. nih.gov
These fixed and complex three-dimensional structures mean that even a minor change in the stereochemistry at a single chiral center can lead to a significant loss of biological activity by disrupting the optimal interaction with a target protein. While direct comparisons of the biological potencies of different stereoisomers of this compound are not extensively reported, the rigorous efforts to determine the precise absolute configurations of its analogs strongly imply that stereochemical integrity is a critical factor for their bioactivity.
Comparative SAR Analysis Across the Xyloccensin Series
A comparative analysis of the structure-activity relationships across the broader Xyloccensin series reveals how modifications to the core scaffold and peripheral functional groups fine-tune biological activity. The Xyloccensin family includes mexicanolide-type and the more complex phragmalin-type limonoids, providing a rich platform for SAR studies.
Mexicanolides (e.g., this compound, X1, X2): This group is characterized by a bicyclo[3.3.1]nonane ring system. This compound possesses a unique 3,8-epoxy bridge and shows anti-aging activity. wikipedia.orgnih.gov Xyloccensin X1 and X2, which lack this bridge but have a ∆14,15 double bond, have also been isolated. Xyloccensin I, another mexicanolide (B239390), demonstrates significant antidiabetic and antioxidant potential. The variation in activity suggests that while the core mexicanolide structure is a carrier for bioactivity, specific substitutions (like the 3,8-epoxy bridge or patterns of hydroxylation/acetylation) are key to specific actions like α-glucosidase inhibition or anti-aging effects.
Phragmalins (e.g., Xyloccensin E, O, P, Q, S): These are highly oxidized limonoids, often containing orthoester groups. nih.gov Within this subgroup, clear SAR trends emerge. Xyloccensins P and Q are potent antifeedants against the armyworm, whereas Xyloccensins O, R, S, T, U, and V are weak in this regard. The primary difference between the potent Xyloccensin P and the weak Xyloccensin O is the presence of an acetoxy group at C-2 in Xyloccensin P. nih.gov This strongly indicates that acylation at this position is critical for potent antifeedant activity. In contrast, Xyloccensin S shows PTP1B inhibitory activity, an effect not prominently reported for other analogs, suggesting its unique substitution pattern is key for this specific enzyme interaction. researchgate.net
The following table provides a comparative overview of different Xyloccensin analogs, their structural class, and reported biological activities.
| Compound | Structural Class | Key Structural Features | Reported Biological Activity | Reference(s) |
| Xyloccensin A | Phragmalin | 2-methylbutanoyloxy groups | - | |
| Xyloccensin E | Phragmalin | 1,8,9-orthoacetate | α-glucosidase inhibition | |
| Xyloccensin I | Mexicanolide | 2-methylbutanoate group | Antidiabetic, Antioxidant | |
| Xyloccensin J | Mexicanolide | C3 epimer of Xylocarpin A | Weak anticancer activity (related compounds) | wikipedia.org |
| This compound | Mexicanolide | 3β,8β-epoxy bridge | Anti-aging, Antioxidant | wikipedia.orgnih.gov |
| Xyloccensin L | Seco-Limonoid | 1,29 oxygen bridge, 8,30-epoxy ring | - | |
| Xyloccensin O | Phragmalin | 8,9,30-orthoester | Weak antifeedant | nih.gov |
| Xyloccensin P | Phragmalin | 8,9,30-orthoester, 2-acetoxy | Potent antifeedant | nih.gov |
| Xyloccensin Q | Phragmalin | 8,9,30-orthoester | Potent antifeedant | |
| Xyloccensin S | Phragmalin | 8,9,30-orthoester | PTP1B inhibition | researchgate.net |
| Xyloccensin X1 | Mexicanolide | ∆14,15 double bond, 6-acetoxy | - | |
| Xyloccensin X2 | Mexicanolide | ∆14,15 double bond | - |
This comparative analysis demonstrates that the vast structural diversity within the Xyloccensin series gives rise to a wide spectrum of biological activities. The core scaffold determines the general class of activity, while the specific nature and stereochemistry of the functional groups provide the potency and selectivity for distinct biological targets.
Future Directions and Research Gaps
Elucidation of Novel Biological Activities and Molecular Targets of Xyloccensin K
While preliminary studies have identified insecticidal and anti-inflammatory properties of this compound, a comprehensive screening for a wider range of biological activities is a critical next step. mdpi.comtjnpr.orgsemanticscholar.org Investigations into its potential anticancer, antimicrobial, and neuroprotective effects are warranted, given the diverse bioactivities observed in other limonoids. hilarispublisher.comresearchgate.net A recent study in 2024 demonstrated that this compound, along with other limonoids from Xylocarpus granatum, exhibited moderate anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. tjnpr.orgtjnpr.org The same study also reported on its antioxidant capabilities, though these were not found to be remarkable. tjnpr.orgtjnpr.org
Identifying the specific molecular targets of this compound is paramount to understanding its mechanism of action. For its established anti-inflammatory effects, research should focus on key proteins in inflammatory pathways. Molecular docking studies have already begun to explore the binding affinities of this compound with targets like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). tjnpr.orgresearchgate.net Future research should expand upon these in silico models with experimental validation, such as enzymatic assays and binding studies, to confirm these interactions and elucidate the precise binding sites and modes of inhibition. Furthermore, identifying the molecular players involved in its insecticidal activity against pests like the African cotton leafworm, Spodoptera littoralis, could lead to the development of novel, targeted bio-insecticides. mdpi.comsemanticscholar.org
Advanced Mechanistic Studies using "Omics" Technologies
To gain a holistic understanding of the cellular response to this compound, the application of "omics" technologies is indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolic pathways induced by the compound. For instance, transcriptomic analysis of cells treated with this compound could reveal upregulated or downregulated genes involved in inflammation, cell cycle regulation, or apoptosis, offering clues to its mechanism of action.
Proteomic studies can identify direct protein interactors of this compound, moving beyond predicted targets to experimentally validated partners. Metabolomic profiling of organisms or cells exposed to this compound can shed light on its metabolic fate and its impact on cellular metabolism. researchgate.net These large-scale datasets, when integrated, can construct a comprehensive network of the molecular perturbations caused by this compound, paving the way for a deeper mechanistic understanding of its biological effects.
Chemoinformatic and Computational Approaches for Predictive Modeling of this compound Analogs
The complex structure of this compound presents both a challenge and an opportunity for medicinal chemists. Chemoinformatic and computational tools can be leveraged to explore the vast chemical space around the this compound scaffold. nii.ac.jpresearchgate.net By generating virtual libraries of analogs with modifications to its core structure, researchers can employ quantitative structure-activity relationship (QSAR) models to predict the biological activities of these novel compounds.
These predictive models, built upon experimental data from this compound and its known derivatives, can guide the synthesis of new analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. researchgate.net For example, computational tools can help identify which functional groups are critical for its anti-inflammatory or insecticidal activity and which can be modified to optimize its profile. This in silico screening approach can significantly streamline the drug discovery process, prioritizing the synthesis of the most promising candidates and reducing the reliance on laborious and expensive laboratory screening.
Development of High-Throughput Screening Assays for this compound and its Derivatives
To efficiently evaluate the biological activities of this compound and its synthetically derived analogs, the development of robust high-throughput screening (HTS) assays is essential. mdpi.com These assays will enable the rapid screening of large numbers of compounds against specific molecular targets or cellular pathways. For instance, cell-based HTS assays could be designed to measure the inhibition of pro-inflammatory cytokine production or the induction of apoptosis in cancer cell lines.
Biochemical HTS assays could be developed to quantify the inhibition of specific enzymes identified as molecular targets. The availability of such assays would not only accelerate the discovery of new biological activities for this compound but also facilitate the structure-activity relationship (SAR) studies of its derivatives, providing crucial data for the optimization of lead compounds.
Synthetic Biology Approaches for Enhanced Production or Novel Analog Creation
The natural abundance of this compound can be a limiting factor for its extensive study and potential commercialization. Synthetic biology offers a promising solution to this challenge. semanticscholar.orgscience.gov By identifying and assembling the biosynthetic pathway genes for this compound from its native plant source, it may be possible to engineer microbial hosts, such as yeast or bacteria, for its heterologous production. This would provide a scalable and sustainable source of the compound.
Furthermore, the principles of synthetic biology can be applied to create novel analogs of this compound that may not be accessible through traditional chemical synthesis. semanticscholar.org By introducing modifications to the biosynthetic pathway enzymes or feeding the engineered microbes with unnatural precursors, a diverse range of new-to-nature derivatives could be generated. This approach holds the potential to yield compounds with improved therapeutic properties or entirely new biological activities.
Ecological Role and Metabolomic Profiling of this compound in its Natural Environment
Understanding the ecological significance of this compound in its natural habitat is a fundamental research gap. nii.ac.jp As a secondary metabolite, it likely plays a role in the defense mechanisms of the plant against herbivores and pathogens. nii.ac.jpscience.gov Studies have already indicated its insecticidal properties. mdpi.comsemanticscholar.org Further research should focus on its antifeedant or toxic effects on a broader range of insects and other herbivores that co-exist with Xylocarpus species.
Metabolomic profiling of different tissues of the host plant and at various developmental stages can provide insights into the spatial and temporal distribution of this compound. researchgate.net This information, combined with ecological studies, can help to elucidate its specific role in plant-herbivore and plant-pathogen interactions. Unraveling the ecological function of this compound will not only contribute to our understanding of chemical ecology but may also inspire new strategies for sustainable agriculture and pest management.
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing Xyloccensin K from natural sources?
this compound is typically isolated via chromatographic techniques (e.g., column chromatography, preparative TLC) from plant materials such as Xylocarpus granatum . Structural elucidation requires a combination of NMR spectroscopy (¹H, ¹³C, 2D experiments) and X-ray crystallography to confirm stereochemistry . For purity assessment, high-resolution mass spectrometry (HR-MS) and HPLC-UV/IR are essential. Researchers should cross-reference spectral data with existing literature, such as Kokpo et al. (1996) for this compound’s crystal structure .
Q. How can researchers distinguish this compound from structurally similar limonoids like Xyloccensin L?
Key differentiation lies in spectroscopic and crystallographic data. For example, Xyloccensin L (C₃₂H₄₀O₁₀) features a C1–C29 oxygen bridge and distinct pyran/cyclohexane ring conformations, as confirmed by X-ray diffraction . Comparative analysis of NMR chemical shifts (e.g., δ values for oxygenated carbons) and HR-MS fragmentation patterns is critical. Researchers should also verify molecular formulas against databases like Acta Crystallographica .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
Discrepancies (e.g., anti-aging effects in S. pombe mitochondrial assays vs. inactivity in seed extracts ) may arise from variations in plant parts, extraction protocols, or biological models. To resolve these:
Q. What strategies are effective for synthesizing this compound derivatives, such as 14-deoxythis compound?
Derivatization often involves selective oxidation/reduction of functional groups. For example, 14-deoxythis compound is synthesized from this compound via regioselective deoxygenation, monitored by TLC and LC-MS . Key considerations:
- Optimize reaction conditions (e.g., temperature, catalyst) to preserve stereochemical integrity.
- Characterize products using X-ray crystallography to confirm structural modifications .
Q. How can this compound’s potential role in endocrine disruption be evaluated in breast cancer models?
Focus on mechanistic studies:
- In vitro assays : Assess ER/PR receptor binding affinity using competitive displacement assays .
- Gene expression profiling : Quantify BRCA1/2 or antioxidant gene modulation via qPCR/RNA-seq in breast cancer cell lines .
- Dose-response analysis : Compare effects across subtypes (e.g., luminal vs. basal-like) to identify subtype-specific activity .
Methodological Considerations
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular assays?
- Nonlinear regression (e.g., log-dose vs. response curves) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Survival analysis (e.g., Kaplan-Meier for S. pombe chronological lifespan assays) .
- Data transparency : Share raw datasets and code repositories to enable reproducibility .
Q. How should researchers design studies to investigate this compound’s synergy with other phytochemicals?
- Fractionated combinatorial screening : Test pairwise combinations (e.g., with α-tocopherol ) using checkerboard assays.
- Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method.
- Mechanistic follow-up : Use metabolomics or network pharmacology to identify synergistic pathways .
Data Presentation & Publishing Guidelines
Q. What are best practices for presenting crystallographic data on this compound in publications?
- Include CIF files : Deposit raw data in repositories like the Cambridge Structural Database .
- Report key parameters : Space group, unit cell dimensions, R-factors, and hydrogen bonding geometry (e.g., Table 1 in ).
- Visualization : Use software like SHELXTL for molecular graphics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
